N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves the reaction of 2-furyl isocyanate with 2-methoxydibenzofuran-3-ylamine in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the furan and dibenzofuran rings can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activity as an enzyme inhibitor.
N,N’-Diethylthiourea: Used as a vulcanization accelerator in the rubber industry.
N,N’-Diphenylthiourea: Investigated for its potential anticancer properties.
The uniqueness of N-(2-FURYLCARBONYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA lies in its combination of the furan and dibenzofuran rings with the thiourea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O4S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-23-17-9-12-11-5-2-3-6-14(11)25-16(12)10-13(17)20-19(26)21-18(22)15-7-4-8-24-15/h2-10H,1H3,(H2,20,21,22,26) |
InChI Key |
CCCRNJAUKUDDKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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